molecular formula C16H22O7 B150528 Raspberry ketone glucoside CAS No. 38963-94-9

Raspberry ketone glucoside

Cat. No.: B150528
CAS No.: 38963-94-9
M. Wt: 326.34 g/mol
InChI Key: IDONYWHRKBUDOR-UHFFFAOYSA-N
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Description

Raspberry ketone glucoside: is a natural compound found in raspberry fruit. It is known for its antioxidant properties and its ability to inhibit melanin synthesis . The compound has a molecular formula of C₁₆H₂₂O₇ and a molecular weight of 326.34 g/mol . It is a glucoside derivative of raspberry ketone, which is responsible for the characteristic aroma of raspberries.

Mechanism of Action

Raspberry Ketone Glucoside (RKG), also known as Raspberryketone Glucoside or Oristar RKG, is a natural product found in raspberry fruit. It has gained significant attention due to its anti-melanogenic activity .

Target of Action

The primary targets of RKG are the IL6/JAK1/STAT3 signaling pathway and the genes MITFa , TYR , and TYRP1a . These targets play a crucial role in melanogenesis, the process of melanin production.

Mode of Action

RKG interacts with its targets by activating the IL6/JAK1/STAT3 signaling pathway and inhibiting the expression levels of the MITFa, TYR, and TYRP1a genes . This interaction results in the suppression of melanin synthesis.

Biochemical Pathways

The IL6/JAK1/STAT3 signaling pathway is a key biochemical pathway affected by RKG . Activation of this pathway and the subsequent inhibition of MITFa, TYR, and TYRP1a gene expression disrupts melanogenesis, leading to a decrease in melanin production.

Result of Action

The molecular and cellular effects of RKG’s action include a noticeable inhibition of melanogenesis in B16F10 cells in vitro and on zebrafish in vivo . This results in a whitening effect, making RKG a potential ingredient for skin-lightening cosmetics.

Action Environment

The efficacy and stability of RKG can be influenced by various environmental factors. For instance, the use of genetically modified yeasts might become a viable option for the sustainable production of raspberry ketone . .

Biochemical Analysis

Biochemical Properties

Raspberry Ketone Glucoside plays a role in biochemical reactions, particularly in the process of melanogenesis . It interacts with various enzymes and proteins, including tyrosinase, a key enzyme in melanin synthesis . The nature of these interactions involves the inhibition of melanin synthesis, contributing to its potential use as a skin whitening agent .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by suppressing melanin synthesis through the IL6/JAK1/STAT3 signal pathway . This pathway plays a crucial role in cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It activates the IL6/JAK1/STAT3 pathway, leading to the inhibition of the transcriptional activity of MITFa and its downstream expression levels of the TYR and TYRP1a genes . These genes are directly associated with melanogenesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of melanogenesis . It interacts with enzymes such as tyrosinase and impacts metabolic flux and metabolite levels .

Transport and Distribution

Its ability to influence melanogenesis suggests that it may interact with transporters or binding proteins that facilitate its localization or accumulation .

Subcellular Localization

Given its impact on melanogenesis, it may be directed to specific compartments or organelles where melanin synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raspberry ketone glucoside can be synthesized through the glycosylation of raspberry ketone. The process typically involves the use of glycosyl donors such as glucose derivatives and catalysts to facilitate the reaction. Common reaction conditions include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: 60-80°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound often involves the extraction of raspberry ketone from natural sources followed by enzymatic glycosylation. Enzymes such as glucosyltransferases are used to transfer glucose moieties to raspberry ketone, producing this compound. This method is preferred for its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Raspberry ketone glucoside undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ketone or glucoside moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Raspberry ketone glucoside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosylation reactions and antioxidant properties.

    Biology: Investigated for its effects on melanin synthesis and potential anti-aging properties.

    Medicine: Explored for its potential in treating hyperpigmentation disorders and as an antioxidant supplement.

    Industry: Used in the cosmetic industry for skin-lightening products and in the food industry as a flavoring agent.

Comparison with Similar Compounds

Raspberry ketone glucoside can be compared with other similar compounds such as:

    Raspberry Ketone: The parent compound, known for its aroma and weight loss properties.

    Arbutin: Another glucoside used for skin-lightening, but derived from different sources.

    Hydroquinone: A potent skin-lightening agent, but with more side effects compared to this compound.

This compound is unique due to its dual role as an antioxidant and melanin synthesis inhibitor, making it a valuable compound in both research and industry .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDONYWHRKBUDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-(4-Hydroxyphenyl)-2-butanone glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38963-94-9
Record name 4-(4-Hydroxyphenyl)-2-butanone glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 - 112 °C
Record name 4-(4-Hydroxyphenyl)-2-butanone glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034863
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Raspberry Ketone Glucoside (RKG) exhibit its skin-whitening effects?

A: RKG demonstrates an inhibitory effect on melanin production through multiple pathways. Research suggests that RKG activates the IL6/JAK1/STAT3 signaling pathway, leading to the suppression of microphthalmia-associated transcription factor (MITF) activity. [] This, in turn, downregulates the expression of tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), key enzymes involved in melanin synthesis. [] Further studies indicate that RKG can break down into Raspberry Ketone upon interacting with human stratum corneum cells. [] This Raspberry Ketone exhibits multiple activities contributing to skin-whitening, including inhibiting melanin production, scavenging nitric oxide (NO) – a contributor to pigmentation – and suppressing superoxide and lipid peroxide generation. []

Q2: Is there evidence suggesting a lasting effect of RKG on skin pigmentation?

A: Research suggests that RKG's breakdown into Raspberry Ketone within the skin might contribute to its lasting effect on pigmentation. [] The gradual conversion of RKG to Raspberry Ketone potentially provides sustained inhibition of melanin production and protection against pigmentation-inducing factors like nitric oxide and reactive oxygen species. []

Q3: Besides its potential in cosmetics, has RKG demonstrated any interesting properties in other applications?

A: Research indicates that RKG derivatives, synthesized through biocatalytic coupling with fatty acids, can act as low molecular weight gelators. [] These gelators exhibit supergelation properties in various organic solvents and, notably, in edible oils, including medium-chain triglyceride oils like coconut oil. [] This property highlights RKG's potential to modify the texture and functionality of food products.

Q4: What analytical methods are used to detect and quantify RKG in various products?

A: High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the simultaneous determination of RKG alongside other whitening agents in cosmetic products. [] The method described utilizes a C18 column and a mobile phase of potassium dihydrogen phosphate and methanol for separation, with detection typically performed using a Diode Array Detector (DAD) at 270 nm. [] This method allows for the accurate quantification of RKG in complex mixtures.

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